2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
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Overview
Description
2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group, a keto group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with urea in the presence of a base, followed by cyclization and oxidation steps to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites and modulate the activity of these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, used as an antioxidant in industrial applications.
tert-Butyl hydroperoxide: An organic peroxide used in oxidation processes.
tert-Butyl bromoacetate: A bromoacetate ester used in organic synthesis.
Uniqueness
2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its combination of a pyrimidine ring with a tert-butyl group, a keto group, and a carboxylic acid group. This unique structure imparts specific reactivity and binding properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-tert-butyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)8-10-5(7(13)14)4-6(12)11-8/h4H,1-3H3,(H,13,14)(H,10,11,12) |
InChI Key |
OCOJYLFTBGWVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=O)N1)C(=O)O |
Origin of Product |
United States |
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